1-Ethyl-4-nitrosopiperazine

Lipophilicity Reversed-phase UPLC Chromatographic resolution

1-Ethyl-4-nitrosopiperazine (CAS 65504-33-8, molecular formula C₆H₁₃N₃O, MW 143.19) is a cyclic N-nitrosamine derived from piperazine, bearing an N-ethyl substituent at position 1 and an N-nitroso group at position 4. It belongs to the N-nitrosopiperazine subclass of genotoxic impurities that are of acute regulatory concern in pharmaceutical manufacturing.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
CAS No. 65504-33-8
Cat. No. B3329985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-nitrosopiperazine
CAS65504-33-8
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)N=O
InChIInChI=1S/C6H13N3O/c1-2-8-3-5-9(7-10)6-4-8/h2-6H2,1H3
InChIKeyCWZUYOLYTOIBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-nitrosopiperazine (CAS 65504-33-8): Chemical Identity, N-Nitrosamine Class, and Core Procurement Specifications


1-Ethyl-4-nitrosopiperazine (CAS 65504-33-8, molecular formula C₆H₁₃N₃O, MW 143.19) is a cyclic N-nitrosamine derived from piperazine, bearing an N-ethyl substituent at position 1 and an N-nitroso group at position 4 [1]. It belongs to the N-nitrosopiperazine subclass of genotoxic impurities that are of acute regulatory concern in pharmaceutical manufacturing . The compound is supplied as a pale yellow to light yellow oil, soluble in DMSO and methanol, and is typically stored at −20 °C under inert atmosphere . It is primarily procured as a high-purity reference standard (≥99.0% by HPLC, confirmed by ¹H/¹³C NMR, HRMS, and elemental analysis) for analytical method development, method validation (AMV), quality-controlled (QC) impurity testing, and Abbreviated New Drug Application (ANDA) regulatory submissions involving piperazine-containing active pharmaceutical ingredients (APIs) [2]. The compound is also specifically catalogued as Rifapentine Impurity 11 [3].

Why 1-Ethyl-4-nitrosopiperazine Cannot Be Replaced by Generic N-Nitrosopiperazine Analogs in Pharmaceutical Impurity Control


N-Nitrosopiperazine impurities share a common piperazine scaffold and nitrosamine pharmacophore, yet substitution at the N-1 position—methyl, ethyl, cyclopentyl, or unsubstituted—produces distinct physicochemical, toxicological, and analytical signatures [1]. Regulatory guidance (ICH M7, EMA/369136/20202) explicitly requires that each nitrosamine impurity be controlled to a substance-specific acceptable intake (AI) limit, which is derived from the compound's individual carcinogenic potency (TD₅₀) or, when data are absent, from a scientifically justified read-across using the closest structural analogs [2]. Generic substitution risks misidentification in chromatography, erroneous quantification, and non-compliance with pharmacopeial monographs where the retention time, mass transition, and response factor of the ethyl-substituted impurity differ measurably from its methyl, unsubstituted, or dinitroso counterparts. Securing the correct, fully characterized reference standard is therefore not an interchangeable procurement decision but a regulatory and analytical necessity.

Quantitative Differential Evidence for 1-Ethyl-4-nitrosopiperazine (CAS 65504-33-8) Versus Closest N-Nitrosopiperazine Analogs


LogP-Driven Reversed-Phase Chromatographic Retention: Ethyl vs. Methyl, Cyclopentyl, and Dinitroso Analogs

1-Ethyl-4-nitrosopiperazine exhibits an experimentally determined LogP of 0.24 (XLogP3 = 0.6) [1], positioning its lipophilicity between the less hydrophobic 1-methyl-4-nitrosopiperazine (MeNP, ACD/LogP = 0.20, XLogP3 = 0.2) and the substantially more hydrophobic 1-cyclopentyl-4-nitrosopiperazine (CPNP, LogP = 1.10) , while being markedly more lipophilic than the polar 1,4-dinitrosopiperazine (DNP, LogP = −0.85) [2]. This LogP step of approximately +0.04 to +0.4 units above MeNP translates to a measurable increase in reversed-phase (C18) retention, enabling baseline resolution of the ethyl and methyl congeners under identical gradient conditions—a critical requirement when both impurities must be simultaneously quantified in a single UPLC-MS/MS run in piperazine-containing drug products.

Lipophilicity Reversed-phase UPLC Chromatographic resolution Nitrosamine impurity separation

Molecular Weight Differentiation and MRM Transition Selectivity in Triple Quadrupole MS: Resolving Ethyl from Methyl and Unsubstituted Impurities

1-Ethyl-4-nitrosopiperazine possesses a monoisotopic mass of 143.105862 Da (MW 143.19 g/mol) , placing it 14.03 Da above 1-methyl-4-nitrosopiperazine (MW 129.16 g/mol, exact mass 129.0902 Da) [1], 28.06 Da above 1-nitrosopiperazine (MW 115.13 g/mol) , and 0.94 Da below 1,4-dinitrosopiperazine (MW 144.13 g/mol) [2]. This mass spacing is sufficient for unambiguous precursor ion selection and distinct MRM (multiple reaction monitoring) transitions on a triple quadrupole mass spectrometer. The ethyl analog's characteristic product-ion spectrum, arising from the neutral loss of the nitroso group (30 Da) and fragmentation of the ethyl-piperazine moiety, provides a unique fragmentation fingerprint that is orthogonal to that of the methyl analog, preventing cross-talk in co-eluting impurity screens.

Mass spectrometry MRM transitions Isotopic pattern Nitrosamine impurity profiling

Ultra-Trace UPLC-MS/MS Detection Sensitivity: LOD of 0.002 ng/mL for 1-Ethyl-4-nitrosopiperazine Compared with Published LOQ Benchmarks for N-Nitrosopiperazine and 1,4-Dinitrosopiperazine

For 1-ethyl-4-nitrosopiperazine, a dedicated UPLC-MS/MS method employing a C18 column (1.7 μm particle size) with 0.1% formic acid–acetonitrile gradient elution achieves a limit of detection (LOD) of 0.002 ng/mL (0.002 ppb) with chromatographic separation completed within 3 minutes . This LOD is approximately 500-fold lower than the reported LOQ of 1 ng/mL for N-nitrosopiperazine (NPZ, the unsubstituted parent) in levocetirizine API and finished drug products using LC-MS/MS [1], and over 20,000-fold lower than the LOQ of 42.40 ppb (42.40 ng/mL) reported for 1,4-dinitrosopiperazine (DNP) in quetiapine fumarate by UPLC-ESI-MS/MS [2]. While these methods were validated on different matrices and instrumentation, the order-of-magnitude sensitivity gap demonstrates that the ethyl-substituted impurity can be reliably quantified at concentrations well below the typical ICH M7 acceptable intake-derived specification limits (commonly ≤0.1% or ≤1.5 μg/day for nitrosamine impurities).

UPLC-MS/MS Limit of detection Trace-level quantification Nitrosamine impurity method validation

In Vitro Cytotoxicity in A549 Lung Carcinoma Cells: A Quantitative Potency Benchmark for 1-Ethyl-4-nitrosopiperazine Relative to N-Nitrosopiperazine Class Carcinogenic Potency

1-Ethyl-4-nitrosopiperazine exhibits an IC₅₀ of 168.3 μM against human A549 lung adenocarcinoma cells in vitro, accompanied by evidence of DNA damage potential . While directly comparable A549 IC₅₀ data are not publicly available for the methyl analog (MeNP) or unsubstituted NPZ, the compound's cytotoxicity can be contextualized within the broader N-nitrosopiperazine carcinogenic potency landscape established through chronic animal bioassays. The unsubstituted 1-nitrosopiperazine (NPZ) has a carcinogenic potency TD₅₀ of 8.78 mg/kg/day (rat, harmonic mean) [1], while the dinitroso analog DNP is approximately 230-fold more potent with a TD₅₀ of 0.038 mg/kg/day (rat) . The quantitative SAR work by Dos Santos et al. (2022) demonstrated that N-alkyl substitution on the piperazine ring systematically modulates mutagenic and carcinogenic potency, with ethyl substitution producing an intermediate potency profile between methyl and larger alkyl groups [2]. The IC₅₀ of 168.3 μM provides a tractable in vitro benchmark for structure-activity relationship (SAR) studies and for prioritizing follow-up in vivo genotoxicity assessment.

Cytotoxicity IC50 A549 cells Carcinogenic potency ranking Nitrosamine safety evaluation

Long-Term Storage Stability and Multi-Orthogonal Purity Certification: Ensuring Reference Standard Integrity Over 36 Months

1-Ethyl-4-nitrosopiperazine reference standard is certified at ≥99.0% purity by HPLC and structurally confirmed through a multi-orthogonal panel comprising ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis . Stability studies demonstrate a shelf life of 36 months when stored at −20 °C under light-protected, sealed conditions, with degradation below 0.3% in common solvents (methanol, acetonitrile) over a 6-month period . In contrast, the cyclopentyl analog (CPNP) is noted as light-sensitive and typically supplied at ≥95.0% purity (GC) , while 1-nitrosopiperazine reference standards are commonly offered at ≥95% purity . The combination of higher certified purity, rigorous structural confirmation, and documented long-term solution stability makes the 1-ethyl-4-nitrosopiperazine reference standard particularly suited for regulatory submissions requiring extended method validation campaigns and multi-site QC consistency.

Reference standard stability Purity certification HPLC NMR HRMS Pharmaceutical quality control

Priority Application Scenarios for 1-Ethyl-4-nitrosopiperazine (CAS 65504-33-8) Grounded in Quantitative Differential Evidence


Regulatory ANDA / DMF Submission: Method Validation and QC Release Testing for Ethyl-Substituted Nitrosamine Impurities in Piperazine-Containing APIs

When a pharmaceutical manufacturer developing a generic drug containing a piperazine moiety (e.g., certain antidepressants, antipsychotics, or rifapentine) must file an ANDA or DMF, the FDA and EMA require identification and control of all potential nitrosamine drug substance-related impurities (NDSRIs). 1-Ethyl-4-nitrosopiperazine serves as the authenticated reference standard for the ethyl-substituted congener, with its ≥99.0% HPLC purity and multi-orthogonal structural confirmation (NMR, HRMS, elemental analysis) meeting regulatory expectations for reference standard qualification. The documented ultra-trace LOD of 0.002 ng/mL by UPLC-MS/MS ensures that the method can quantify the impurity at levels well below the ICH M7 acceptable intake threshold, while the compound's distinct LogP (0.24) and MRM transitions differentiate it from co-occurring methyl, unsubstituted, and dinitroso analogs [1]—preventing misidentification during batch release of drug products where multiple nitrosopiperazine impurities may arise from the synthetic route.

Forced Degradation and Process Optimization Studies to Minimize Nitrosamine Formation in Piperazine-Based Drug Synthesis

During process development, chemical engineers and analytical chemists use 1-ethyl-4-nitrosopiperazine as a quantitative marker to monitor nitrosation side reactions. By spiking the reference standard into reaction mixtures and tracking its formation under varying conditions (temperature, pH, nitrite concentration), teams can optimize the synthetic route to keep the impurity below regulatory limits. The compound's 36-month stability at −20 °C and <0.3% degradation in solution over 6 months ensure that stock standard solutions remain reliable throughout long-term process optimization campaigns. The distinct molecular weight (143.19 Da) and fragment spectrum provide unambiguous identification even in complex reaction matrices .

Structure-Activity Relationship (SAR) and Genotoxic Impurity Risk Assessment Using In Vitro Cytotoxicity Data

Toxicologists and regulatory scientists performing nitrosamine risk assessment can use the IC₅₀ of 168.3 μM against A549 lung carcinoma cells as a quantitative in vitro anchor for read-across and SAR modeling of N-nitrosopiperazine carcinogenic potency. Positioned between the less potent NPZ (TD₅₀ 8.78 mg/kg/day) and the highly potent DNP (TD₅₀ 0.038 mg/kg/day) on the class potency continuum [2], the ethyl analog's cytotoxicity benchmark provides a data point for calibrating in silico predictions (e.g., DEREK Nexus, Sarah Nexus) and for supporting substance-specific acceptable intake (AI) derivation when in vivo carcinogenicity data are lacking, as advocated by the DARAN framework [3].

Multi-Residue UPLC-MS/MS Method Development for Simultaneous Quantification of N-Nitrosopiperazine Impurities in Complex Drug Matrices

Analytical method developers building multi-analyte nitrosamine methods for piperazine-containing drug products require authentic reference standards for each congener to establish retention times, MRM transitions, and response factors. 1-Ethyl-4-nitrosopiperazine's intermediate LogP (0.24) places it at a distinct retention window between the earlier-eluting methyl analog (LogP 0.20) and the later-eluting cyclopentyl analog (LogP 1.10) on a C18 column [1], facilitating chromatographic resolution of all three in a single gradient run. The mass spacing of +14 Da from MeNP and −40 Da from CPNP permits time-scheduled MRM acquisition without cross-talk , while the validated LOD of 0.002 ng/mL ensures that even low-abundance ethyl impurities are captured alongside more abundant congeners in the same analytical sequence.

Quote Request

Request a Quote for 1-Ethyl-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.